N,N-Dimethyl-3,5-diacetylaniline
CAS No.: 205498-59-5
Cat. No.: VC17002267
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205498-59-5 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 1-[3-acetyl-5-(dimethylamino)phenyl]ethanone |
| Standard InChI | InChI=1S/C12H15NO2/c1-8(14)10-5-11(9(2)15)7-12(6-10)13(3)4/h5-7H,1-4H3 |
| Standard InChI Key | MGDSYNXHUQPQSL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)N(C)C)C(=O)C |
Introduction
Synthesis and Production Methods
While no direct synthesis protocols for N,N-Dimethyl-3,5-diacetylaniline are documented, plausible routes can be inferred from analogous compounds:
Hypothetical Synthesis Pathway:
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Friedel-Crafts Acetylation:
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Selective Protection/Deprotection:
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Sequential acetylation and methylation steps to achieve regioselective substitution.
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Table 1: Comparison of Synthesis Methods for Related Compounds
| Compound | Method | Yield | Key Reagents | Reference |
|---|---|---|---|---|
| N,N-Dimethylaniline | Methylation of aniline | 85–90% | CH₃OH, H₂SO₄ | |
| 3,5-Dimethylaniline | Reduction of nitro derivatives | 96% | NaBH₄, Fe₃O₄Cu nanoparticles |
Physical and Chemical Properties
Extrapolated from N,N-dimethylaniline and acetylated aromatics:
Table 2: Estimated Physical Properties
Chemical Reactivity:
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Basicity: Weaker base than N,N-dimethylaniline () due to electron-withdrawing acetyl groups.
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Electrophilic Substitution: Acetyl groups direct incoming electrophiles to the para position relative to the dimethylamino group.
Applications and Industrial Uses
While direct applications of N,N-Dimethyl-3,5-diacetylaniline are undocumented, its potential uses mirror those of related aromatic amines:
Future Research Directions
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Synthesis Optimization: Develop regioselective acetylation methods.
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Toxicological Studies: Evaluate chronic exposure risks.
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Advanced Applications: Explore use in photodynamic therapy or organic electronics.
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